molecular formula C11H12O5 B11480270 (4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde

(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde

Cat. No.: B11480270
M. Wt: 224.21 g/mol
InChI Key: LPEOCTXMIDBOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE is a chemical compound belonging to the benzodioxole family It is characterized by the presence of a benzodioxole ring substituted with dimethoxy groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of corresponding alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETIC ACID

    Reduction: 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ETHANOL

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring may interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)ACETALDEHYDE is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other benzodioxole derivatives.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde

InChI

InChI=1S/C11H12O5/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h4-5H,3,6H2,1-2H3

InChI Key

LPEOCTXMIDBOHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=O)OC)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.